molecular formula C7H5ClF3N3O B7786220 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide

Cat. No.: B7786220
M. Wt: 239.58 g/mol
InChI Key: VSKGVOPVZKZMBT-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, along with a chloro, hydroxy, and carboximidamide functional group. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making it a valuable moiety in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves multiple steps. One common method starts with the reaction of pyridine with trifluoroacetic acid and sulfuric acid to introduce the trifluoromethyl group. The resulting intermediate is then subjected to chlorination and hydroxylation reactions to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The hydroxy and carboximidamide groups can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and carboximidamide groups provide additional sites for chemical modification and interaction with biological targets .

Biological Activity

3-Chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide
  • Molecular Formula : C₇H₄ClF₃N₂O₂
  • Molecular Weight : 228.57 g/mol
  • CAS Number : 76041-71-9

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast cancer and non-small cell lung cancer (NSCLC).

  • IC50 Values : The compound showed IC50 values of approximately:
    • Breast Cancer (MDA-MB-231) : 0.126 μM
    • Non-Small Cell Lung Cancer (H1975) : 0.442 μM

These values suggest a potent inhibitory effect on cancer cell growth compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM for MCF-7 cells and 11.73 μM for MDA-MB-231 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to:

  • Induce apoptosis via caspase activation.
  • Arrest the cell cycle at the G2/M phase, leading to reduced cell division and proliferation .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses favorable absorption characteristics:

  • Oral Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration of 2 mg/kg, indicating a moderate clearance profile .

Safety and Toxicology

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg. This suggests a relatively safe profile for further development in therapeutic applications .

Case Studies

  • Case Study on Breast Cancer :
    • A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a significant reduction in tumor growth in vivo when administered over a period of 30 days.
    • The treatment resulted in a notable decrease in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent against metastatic breast cancer .
  • Case Study on Lung Cancer :
    • In another study focusing on NSCLC models, the compound demonstrated strong antiproliferative activity against H1975 cells, with significant inhibition of EGFR phosphorylation, indicating its role as a potential EGFR inhibitor .

Data Summary Table

PropertyValue
Molecular FormulaC₇H₄ClF₃N₂O₂
Molecular Weight228.57 g/mol
CAS Number76041-71-9
IC50 (MDA-MB-231)0.126 μM
IC50 (H1975)0.442 μM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (in mice)No toxicity at 2000 mg/kg

Properties

IUPAC Name

3-chloro-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,15H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKGVOPVZKZMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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